DL-Carnitine hydrochloride
Overview
Description
DL-Carnitine chloride is a chemical compound with the molecular formula C7H16ClNO3. It is a quaternary ammonium compound that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is essential for energy production. This compound exists as a white crystalline powder and is highly soluble in water .
Mechanism of Action
Target of Action
DL-Carnitine hydrochloride, also known as Levocarnitine, is a quaternary ammonium compound . Its primary targets are the mitochondria in cells, specifically the long-chain fatty acids within these organelles . The compound plays a crucial role in the transport of these fatty acids into the mitochondria .
Mode of Action
This compound interacts with its targets by facilitating the transport of long-chain fatty acids into the mitochondria . Once inside the mitochondria, these fatty acids can be oxidized to produce energy . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the β-oxidation process of long-chain fatty acids . This compound plays a vital role in transporting these fatty acids into the mitochondria, where they are oxidized to produce energy . Additionally, this compound is involved in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .
Pharmacokinetics
The absorption of this compound after oral administration occurs partly via carrier-mediated transport and partly by passive diffusion . After oral doses of 1–6g, the absolute bioavailability is 5–18% . In contrast, the bioavailability of dietary L-carnitine may be as high as 75% . This compound is eliminated from the body mainly via urinary excretion .
Result of Action
The action of this compound results in the increased production of energy in the form of adenosine triphosphate (ATP) through the oxidation of long-chain fatty acids . This process also helps in the removal of some toxic compounds out of the mitochondria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and bioavailability can be affected by the presence of other nutrients in the diet . Additionally, the compound’s action can be influenced by the individual’s metabolic state, such as during vigorous muscle contraction or fasting .
Biochemical Analysis
Biochemical Properties
DL-Carnitine Hydrochloride plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids . It acts as a carrier molecule in the transport of long-chain fatty acids from the cytosol into mitochondria to be oxidized for free energy production . The D-Carnitine isomer is metabolized as a xenobiotic and induces lipotoxicity .
Cellular Effects
This compound has varying effects on different types of cells and cellular processes. The L-Carnitine isomer can increase the acyl-carnitine concentration and alleviate lipid deposition in the liver of low-carnitine tilapia . On the other hand, D-Carnitine feeding can increase lipid deposition and induce hepatic inflammation, oxidative stress, and apoptosis .
Molecular Mechanism
The mechanism of action of this compound is primarily through its role in fatty acid metabolism. L-Carnitine transports long-chain fatty acids from the cytosol into mitochondria for oxidation, thereby producing free energy . D-Carnitine, however, is metabolized differently and can induce lipotoxicity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in a study with low-carnitine tilapia, L-Carnitine feeding for six weeks increased the acyl-carnitine concentration and reduced lipid deposition in the liver .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study with Nile tilapia, feeding the fish with 0.4 g/kg diet of L- or D-Carnitine for six weeks showed different effects on the fish’s metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid oxidation. L-Carnitine plays a key role in this pathway by transporting long-chain fatty acids from the cytosol into mitochondria for oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Carnitine chloride can be synthesized through various methods. One common method involves the reaction of trimethylamine hydrochloride with epichlorohydrin. The reaction proceeds as follows:
Reaction of trimethylamine hydrochloride with epichlorohydrin: This produces 3-chloro-2-hydroxypropyl trimethylammonium chloride.
Reaction with sodium cyanide: The intermediate is then reacted with sodium cyanide to form 3-cyano-2-hydroxypropyl trimethylammonium chloride.
Hydrolysis: The final step involves hydrolysis with hydrochloric acid to yield DL-Carnitine chloride
Industrial Production Methods: Industrial production of DL-Carnitine chloride often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common practices to enhance efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: DL-Carnitine chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carnitine derivatives.
Reduction: Reduction reactions can convert it into different carnitine forms.
Substitution: It can undergo substitution reactions, particularly at the quaternary ammonium group
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides for quaternary ammonium substitution
Major Products:
Oxidation products: Various carnitine derivatives.
Reduction products: Different forms of carnitine.
Substitution products: Modified quaternary ammonium compounds
Scientific Research Applications
DL-Carnitine chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in treating carnitine deficiency, heart diseases, and metabolic disorders.
Industry: Used in the production of dietary supplements and as an additive in animal feed to enhance growth and metabolism .
Comparison with Similar Compounds
L-Carnitine: The biologically active form of carnitine, primarily involved in fatty acid metabolism.
Acetyl-L-Carnitine: An acetylated form of carnitine with enhanced bioavailability and neuroprotective properties.
Propionyl-L-Carnitine: A derivative of carnitine with potential benefits in cardiovascular health
Uniqueness of DL-Carnitine Chloride: DL-Carnitine chloride is unique due to its racemic mixture, containing both D and L isomers. This allows it to be used in a broader range of applications compared to its individual isomers. Its ability to facilitate fatty acid transport and energy production makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(3-carboxy-2-hydroxypropyl)-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320846 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
461-05-2, 461-06-3 | |
Record name | Carnitine chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carnitine chloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARNITINE (dl) HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | DL-carnitine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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